molecular formula C19H23N3O2 B11321845 N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

Katalognummer: B11321845
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: AOGKMJVLHHVCQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a furylmethyl group and an adamantanecarboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a furylmethyl group. The adamantanecarboxamide moiety is introduced in the final steps through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or the adamantanecarboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole ring or the furylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid derivatives, while reduction can lead to fully saturated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s biological activity is of interest, particularly its interactions with enzymes and receptors.

    Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring and adamantanecarboxamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and adamantane-based molecules. Examples are:

  • N-[1-(2-furylmethyl)-1H-pyrazol-3-yl]-1-adamantanecarboxamide
  • N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

Uniqueness

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H23N3O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C19H23N3O2/c23-18(19-9-13-6-14(10-19)8-15(7-13)11-19)21-17-3-4-20-22(17)12-16-2-1-5-24-16/h1-5,13-15H,6-12H2,(H,21,23)

InChI-Schlüssel

AOGKMJVLHHVCQR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NN4CC5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.